molecular formula C8H8F3NO3S B8424635 5-(Methylsulfonyl)-a-(trifluoromethyl)-3-pyridinemethanol

5-(Methylsulfonyl)-a-(trifluoromethyl)-3-pyridinemethanol

Cat. No.: B8424635
M. Wt: 255.22 g/mol
InChI Key: HSTQGLAWRDOCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methylsulfonyl)-a-(trifluoromethyl)-3-pyridinemethanol: is a chemical compound characterized by the presence of a pyridine ring substituted with a methylsulfonyl group, a trifluoromethyl group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylsulfonyl)-a-(trifluoromethyl)-3-pyridinemethanol typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the trifluoromethyl group through a nucleophilic substitution reaction. The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride. The hydroxymethyl group is often introduced through a reduction reaction of a corresponding aldehyde or ketone intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the sulfonyl group or to convert the hydroxymethyl group to a methyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique functional groups make it a versatile intermediate for creating complex molecules.

Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays.

Medicine: Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-a-(trifluoromethyl)-3-pyridinemethanol involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparison with Similar Compounds

    2-(Methylsulfonyl)-5-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and methylsulfonyl groups but differs in the position and presence of the amino group.

    Bis(trifluoromethylsulfonyl)imide: This compound contains two trifluoromethylsulfonyl groups and is used in different applications such as ionic liquids and catalysts.

Uniqueness: 5-(Methylsulfonyl)-a-(trifluoromethyl)-3-pyridinemethanol is unique due to the combination of its functional groups and the pyridine ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C8H8F3NO3S

Molecular Weight

255.22 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-methylsulfonylpyridin-3-yl)ethanol

InChI

InChI=1S/C8H8F3NO3S/c1-16(14,15)6-2-5(3-12-4-6)7(13)8(9,10)11/h2-4,7,13H,1H3

InChI Key

HSTQGLAWRDOCKQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=CC(=C1)C(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In DMSO (3.0 mL) was dissolved 1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethyl acetate (429 mg, 1.44 mmol) obtained in Step 3. To the solution were added sodium methanesulfinate (176 mg, 1.73 mmol), copper iodide (I) (41.1 mg, 0.216 mmol), L-proline (49.7 mg, 0.432 mmol) and sodium bicarbonate (36.3 mg, 0.432 mg) and the mixture was stirred at 95° C. for 72 hours. Water was added to the reaction mixture. Extraction with ethyl acetate, washing with saturated brine and drying over anhydrous sodium sulfate were performed. After filtration, the solvent in the filtrate was evaporated under reduced pressure and the residue was dissolved in methanol (10.0 mL). Potassium carbonate (597 mg, 4.32 mmol) was added and the mixture was stirred at room temperature for 1 hour. The solvent was evaporated under reduced pressure and water was added. Extraction with ethyl acetate, washing with saturated brine and drying over anhydrous sodium sulfate were performed. After filtration, the solvent in the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/7) to give 2,2,2-trifluoro-1-(5-(methylsulfonyl)pyridin-3-yl)ethanol (61.4 mg, 17% yield).
Quantity
176 mg
Type
reactant
Reaction Step One
Quantity
49.7 mg
Type
reactant
Reaction Step One
Quantity
36.3 mg
Type
reactant
Reaction Step One
Quantity
41.1 mg
Type
catalyst
Reaction Step One
Quantity
597 mg
Type
reactant
Reaction Step Two
Name
1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethyl acetate
Quantity
429 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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